1-(cyclopropylcarbonyl)-4-(3-methoxybenzoyl)piperazine
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Overview
Description
1-(cyclopropylcarbonyl)-4-(3-methoxybenzoyl)piperazine is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.14739250 g/mol and the complexity rating of the compound is 400. The solubility of this chemical has been described as 40.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Novel piperazine derivatives, including those structurally related to 1-(cyclopropylcarbonyl)-4-(3-methoxybenzoyl)piperazine, have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of various 1,2,4-triazole derivatives and their subsequent screening for antimicrobial activities revealed that some compounds possess good to moderate activities against test microorganisms. These findings underscore the potential of piperazine derivatives in the development of new antimicrobial agents (Bektaş et al., 2010).
Pharmaceutical Analysis Applications
Ketoconazole, a compound structurally similar to this compound, has been the subject of analytical studies. The preparation of a ketoconazole ion-selective electrode and its application in pharmaceutical analysis highlights the relevance of such compounds in the development of analytical tools for the detection and quantification of pharmaceutical substances. This approach demonstrates the potential for piperazine derivatives in enhancing pharmaceutical analytical methodologies (Shamsipur & Jalali, 2000).
Anticancer and Antituberculosis Studies
Research on derivatives of piperazine, akin to this compound, has explored their potential in anticancer and antituberculosis applications. The synthesis of 1-(4-Chlorophenyl) cyclopropyl methanone derivatives and their subsequent evaluation for anticancer and antituberculosis activities underscore the therapeutic potential of these compounds. Some derivatives exhibited significant activity against breast cancer cell lines and Mycobacterium tuberculosis, suggesting their promise as novel therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014).
Future Directions
The study of piperazine derivatives is an active area of research, particularly in medicinal chemistry, due to their wide range of biological activities . This specific compound could potentially be studied for its biological activity, and modifications could be made to its structure to optimize its properties .
Properties
IUPAC Name |
cyclopropyl-[4-(3-methoxybenzoyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-14-4-2-3-13(11-14)16(20)18-9-7-17(8-10-18)15(19)12-5-6-12/h2-4,11-12H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQHSYGIZAKGEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49730361 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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